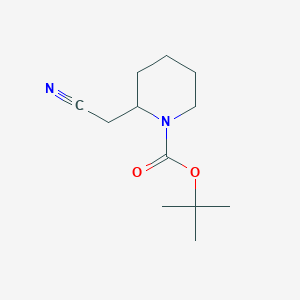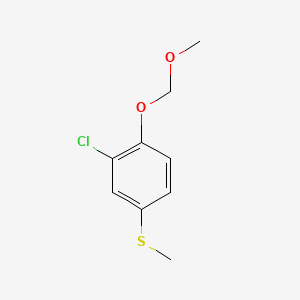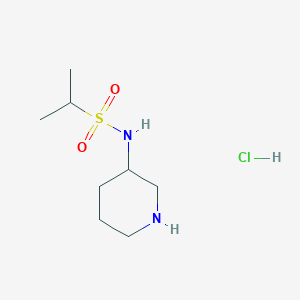![molecular formula C16H19N B14776680 1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)
1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound belonging to the class of amines It features a biphenyl structure with two methyl groups at the 3’ and 5’ positions and an ethanamine group attached to the 4-position of the biphenyl ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 3’,5’-dimethylbiphenyl-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanamine under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (R-X), base (NaOH or KOH)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Secondary or tertiary amines
科学研究应用
1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The ethanamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Additionally, the biphenyl structure provides hydrophobic interactions that enhance binding affinity and specificity.
相似化合物的比较
- 1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine
- 1-(3’,5’-Diethyl-[1,1’-biphenyl]-4-yl)ethanamine
- 1-(3’,5’-Dimethylphenyl)ethanamine
Uniqueness: 1-(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanamine is unique due to the specific positioning of the methyl groups on the biphenyl ring, which influences its chemical reactivity and interaction with molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its distinct properties and applications.
属性
分子式 |
C16H19N |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
1-[4-(3,5-dimethylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C16H19N/c1-11-8-12(2)10-16(9-11)15-6-4-14(5-7-15)13(3)17/h4-10,13H,17H2,1-3H3 |
InChI 键 |
GOPGJCQSPQOATK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


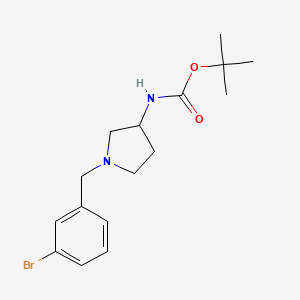
![(2,5-dioxopyrrolidin-1-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B14776602.png)

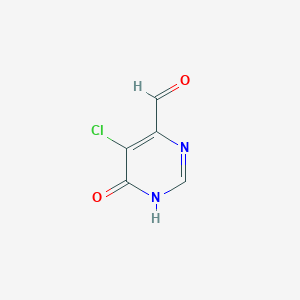
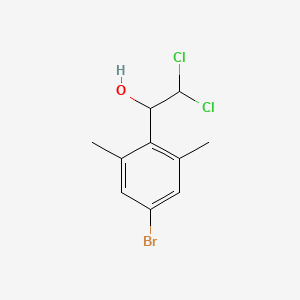
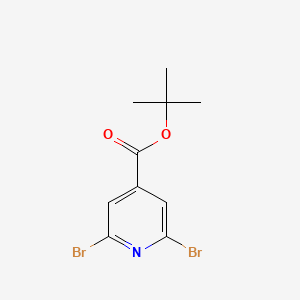
![2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14776645.png)
![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)

![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)
